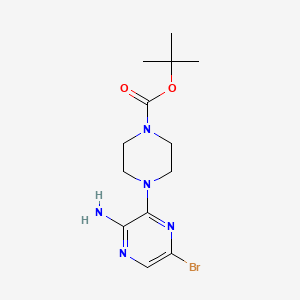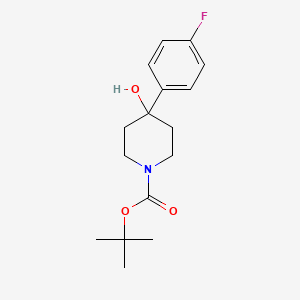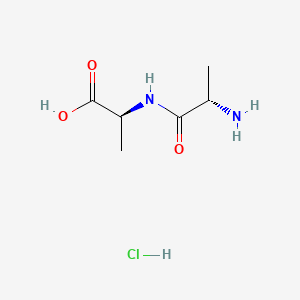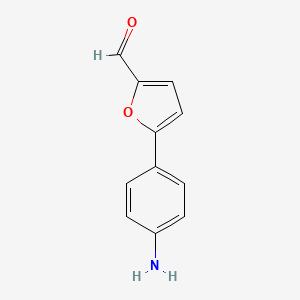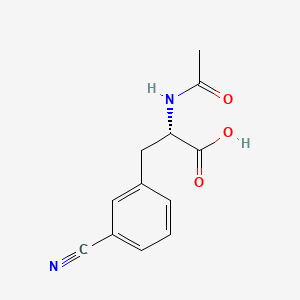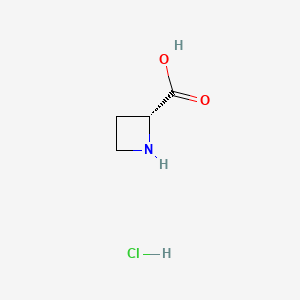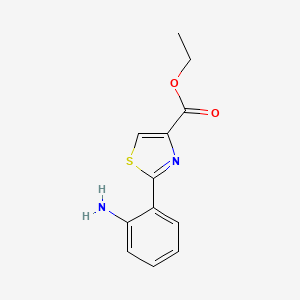
1-(2-Aminophenyl)azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Aminophenyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H12N2O2 . Azetidines, the class of compounds to which this molecule belongs, are four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines are synthesized through various methods, including anionic and cationic ring-opening polymerization . The synthesis of azetidines has attracted major interest due to their unique reactivity driven by considerable ring strain .Molecular Structure Analysis
The molecular structure of “1-(2-Aminophenyl)azetidine-3-carboxylic acid” is characterized by a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane . The ring strain of azetidines lies between that of less stable aziridines and unreactive pyrrolidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The polymerization of azetidines has many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis
Carboxylic acids, such as “1-(2-Aminophenyl)azetidine-3-carboxylic acid”, have certain physical and chemical properties. For instance, carboxylic acids with one to four carbon atoms are completely miscible with water .科学的研究の応用
Anticancer Research
Carboxylic acid derivatives, such as cinnamic acid and its phenolic analogues, have been extensively explored for their anticancer potentials. These compounds' 3-phenyl acrylic acid functionality enables various chemical reactions, making them significant in medicinal research as antitumor agents. Despite their rich medicinal tradition, the full potential of cinnamic acid derivatives in anticancer research had remained underutilized for decades. Recent attention towards these compounds has highlighted their promising antitumor efficacy, suggesting a similar potential for 1-(2-Aminophenyl)azetidine-3-carboxylic acid derivatives in anticancer applications (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition
Research on carboxylic acids has also indicated their role as biocatalyst inhibitors, which can be harnessed in biotechnological applications to control microbial growth or fermentation processes. Understanding the inhibitory mechanisms of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae can aid in designing robust strains for industrial applications, suggesting a potential area of research for 1-(2-Aminophenyl)azetidine-3-carboxylic acid (Jarboe, Royce, & Liu, 2013).
Drug Development and Bioisosterism
In the context of drug development, carboxylic acid bioisosteres have been highlighted for their importance in modifying drug properties to overcome obstacles such as toxicity and limited bioavailability. Novel carboxylic acid substitutes have been developed to improve pharmacological profiles, indicating a promising avenue for derivatives of 1-(2-Aminophenyl)azetidine-3-carboxylic acid in creating more effective and safer drugs (Horgan & O’ Sullivan, 2021).
Environmental Biodegradability
The environmental fate of carboxylic acids and their derivatives, including their biodegradability, has been a subject of study, providing insights into the ecological impact of these compounds. Understanding the microbial degradation pathways of carboxylic acids can inform environmental risk assessments and the development of greener chemicals, potentially including 1-(2-Aminophenyl)azetidine-3-carboxylic acid derivatives (Liu & Avendaño, 2013).
作用機序
将来の方向性
Azetidines, including “1-(2-Aminophenyl)azetidine-3-carboxylic acid”, have attracted major attention in organic synthesis due to their unique properties . Future research directions may include the development of new synthesis methods, exploration of their reactivity, and application in various fields such as medicinal chemistry .
特性
IUPAC Name |
1-(2-aminophenyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIGIRDLRJTSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)azetidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



